molecular formula C9H12N4OS2 B14946989 3-tert-butyl-7-(methylsulfanyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

3-tert-butyl-7-(methylsulfanyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

Cat. No.: B14946989
M. Wt: 256.4 g/mol
InChI Key: DTIOMVIQLDWCOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-tert-butyl-7-(methylsulfanyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is a heterocyclic compound that features a unique fusion of triazole and thiadiazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-7-(methylsulfanyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-6-tert-butyl-3-sulfanyl-1,2,4-triazin-5(4H)-one with suitable reagents under controlled conditions. The reaction conditions often include the use of dehydrating agents like phosphorus oxychloride (POCl3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-7-(methylsulfanyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the triazole or thiadiazine rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the heterocyclic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the heterocyclic rings.

Scientific Research Applications

3-tert-butyl-7-(methylsulfanyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-tert-butyl-7-(methylsulfanyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-tert-butyl-7-(methylsulfanyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl and methylsulfanyl groups enhances its stability and modulates its reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H12N4OS2

Molecular Weight

256.4 g/mol

IUPAC Name

3-tert-butyl-7-methylsulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

InChI

InChI=1S/C9H12N4OS2/c1-9(2,3)5-6(14)13-7(11-10-5)16-8(12-13)15-4/h1-4H3

InChI Key

DTIOMVIQLDWCOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C2N(C1=O)N=C(S2)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.